6-Chloro-5-methoxy-2,3-dihydro-1H-indole

Beschreibung

BenchChem offers high-quality 6-Chloro-5-methoxy-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methoxy-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

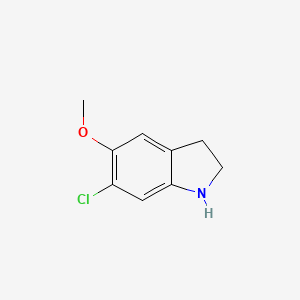

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-5-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWORRFFTDLTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: High-Fidelity Preparation of 6-Chloro-5-methoxyindoline Hydrochloride

Abstract

This application note details a robust, scalable protocol for the chemoselective reduction of 6-chloro-5-methoxyindole to 6-chloro-5-methoxyindoline hydrochloride . Unlike catalytic hydrogenation methods that pose a high risk of hydrodehalogenation (loss of the C6-chlorine atom), this protocol utilizes a hydride-mediated reduction (Sodium Cyanoborohydride in Acetic Acid) to ensure structural integrity. The guide includes mechanistic insights, critical process parameters (CPPs), and a self-validating salt formation step to ensure high purity (>98%) for downstream medicinal chemistry applications.

Introduction & Strategic Analysis

The Chemical Challenge

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in drug discovery, particularly for 5-HT (serotonin) receptor modulators and kinase inhibitors. However, the presence of a halogen (chlorine) and an electron-donating group (methoxy) on the benzene ring complicates the synthesis.

-

Risk of Catalytic Hydrogenation: Standard reduction using

and Pd/C is contraindicated. The electron-rich nature of the ring, combined with the labile aryl chloride, frequently leads to dechlorination , yielding the des-chloro impurity (5-methoxyindoline) which is difficult to separate. -

The Solution (Gribble Reduction): This protocol employs the method established by Gribble et al., using Sodium Cyanoborohydride (

) in glacial acetic acid. This system selectively reduces the indole C2-C3 double bond without affecting the aryl chloride or alkylating the nitrogen (a side reaction seen with

Retrosynthetic Logic

The synthesis disconnects the C2-C3 bond via hydride addition. The hydrochloride salt form is selected for isolation to prevent the free base from undergoing oxidative aromatization back to the indole upon storage.

Figure 1: Retrosynthetic strategy emphasizing the salt stabilization step.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 6-Chloro-5-methoxyindole | Substrate | 1.0 | Purity >97% recommended. |

| Sodium Cyanoborohydride ( | Reducing Agent | 3.0 | Toxic. Handle in fume hood. |

| Glacial Acetic Acid (AcOH) | Solvent/Proton Source | ~0.5 M | Anhydrous. |

| Sodium Hydroxide (NaOH) | Quench | Excess | 40% aq. solution. |

| HCl in Dioxane (4.0 M) | Salt Formation | 1.5 | Anhydrous. |

Step-by-Step Methodology

Step 1: Chemoselective Reduction

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer.

-

Dissolution: Charge 6-chloro-5-methoxyindole (1.0 equiv) and Glacial Acetic Acid (concentration ~0.2–0.5 M relative to indole). Stir at room temperature (RT) until fully dissolved.

-

Reagent Addition (Critical): Cool the solution to 10–15°C . Add

(3.0 equiv) portion-wise over 20 minutes.-

Why? Although the reaction is not violently exothermic, controlling the temperature prevents local overheating and potential dimerization side-reactions.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Monitoring: Check via LC-MS or TLC.[1] The indole spot (usually higher

) should disappear. The indoline often streaks slightly or has a lower

-

Step 2: Workup & Isolation of Free Base

-

Quench: Cool the reaction mixture to 0°C. Slowly add water (equal volume to AcOH).

-

Neutralization: CAUTION. In a fume hood, slowly basify the mixture using 40% NaOH (aq) until pH > 10.

-

Safety Note: Acidic conditions + Cyanoborohydride = HCN gas risk.[2] By basifying strongly, you trap cyanide as NaCN in the aqueous phase. Ensure good ventilation.

-

-

Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash: Wash combined organics with saturated

followed by Brine. -

Dry: Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude oil (Free Base).

Step 3: Salt Formation (The Stabilization Step)

-

Solubilization: Dissolve the crude oil in a minimum amount of dry Diethyl Ether (

) or EtOAc. -

Precipitation: Cool to 0°C. Dropwise add 4.0 M HCl in Dioxane (1.5 equiv).

-

Filtration: A white to off-white precipitate should form immediately. Stir for 30 mins. Filter the solid under

atmosphere. -

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Mechanistic Validation & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via protonation of the indole at C3, generating an electrophilic iminium species which is then trapped by the hydride.

Figure 2: Mechanistic pathway. Note that the C3 protonation is the rate-limiting setup for the hydride attack.

Quality Control & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6):

-

The key signature of the indoline is the disappearance of the aromatic C2/C3 protons and the appearance of two triplets (or multiplets) corresponding to the methylene groups.

- ~3.0 ppm (t, 2H, C3-H)

- ~3.5 ppm (t, 2H, C2-H)

- ~3.8 ppm (s, 3H, OMe)

-

Aromatic protons will appear as singlets (due to 5,6-substitution pattern) in the 6.5–7.5 ppm range.

-

-

Mass Spectrometry:

-

Observe M+1 peak consistent with the formula (verify Chlorine isotope pattern 3:1).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| N-Alkylation (Ethyl group) | Use of | Ensure Cyanoborohydride is used.[2][3][4] Borohydride in AcOH alkylates amines. |

| Low Yield / Incomplete Rxn | Indole protonation is weak. | Increase AcOH concentration or temperature slightly (max 40°C). |

| Product turns brown/purple | Oxidation of free base. | Convert to HCl salt immediately. Store under Argon. |

| Dechlorination | Contamination with transition metals? | Ensure no Pd residues are in flasks. This method should NOT dechlorinate.[1] |

References

-

Gribble, G. W., et al. (1974).[3][5] Reactions of Sodium Borohydride in Acidic Media.[3][5] Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids.[3][5] Journal of the American Chemical Society.[6][7]

-

Gribble, G. W. (2006). Sodium Cyanoborohydride.[2][3][4][8][9][10] Encyclopedia of Reagents for Organic Synthesis.

-

Ketcha, D. M., & Lieurance, B. A. (1989). The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid.[3] Tetrahedron Letters.

-

Biotage Application Note. Reductive Amination and Reduction of Imines. (Validating the use of Cyanoborohydride for chemoselectivity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium cyanoborohydride [organic-chemistry.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 5. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-5-methoxyindoline

Welcome to the technical support center for the purification of 6-Chloro-5-methoxyindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical intermediate.

Introduction

6-Chloro-5-methoxyindoline is a valuable building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues, detailed experimental protocols, and a comprehensive FAQ section.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of your 6-Chloro-5-methoxyindoline crude product.

Issue 1: Persistent Colored Impurities (Yellow to Brownish Tinge)

-

Question: My "purified" 6-Chloro-5-methoxyindoline is an off-white or yellowish solid, even after column chromatography. What could be the cause, and how can I obtain a pure white product?

-

Answer: A persistent yellow or brownish color often indicates the presence of trace impurities that co-elute with the product during chromatography. These can be residual starting materials, byproducts from the synthesis, or degradation products.

-

Causality: The synthesis of indole derivatives can sometimes lead to the formation of colored byproducts.[2] Additionally, some indole compounds can be sensitive to air and light, leading to gradual discoloration.

-

Troubleshooting Steps:

-

Re-evaluate your chromatography conditions: A single solvent system may not be sufficient to separate closely related impurities. Consider using a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[2]

-

Consider an alternative stationary phase: While silica gel is common, alumina could offer different selectivity for your impurities.[3]

-

Recrystallization: This is often the most effective method for removing trace colored impurities from a solid product. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

-

Charcoal Treatment: If the colored impurities are highly conjugated organic molecules, a charcoal treatment of the dissolved crude product before the final purification step can be effective.

-

-

Issue 2: Product and Impurity Have Very Similar Rf Values in TLC

-

Question: I'm struggling to get good separation between my product and a major impurity on a TLC plate. How can I improve the resolution?

-

Answer: Poor separation on TLC indicates that the chosen solvent system is not optimal for differentiating between your product and the impurity based on their polarity.

-

Causality: If the product and impurity have very similar functional groups and overall polarity, they will travel at nearly the same rate up the TLC plate.

-

Troubleshooting Steps:

-

Systematic Solvent Screening: Instead of random combinations, systematically vary the ratio of your polar and non-polar solvents. For a hexane/ethyl acetate system, try a range of ratios (e.g., 9:1, 8:2, 7:3).

-

Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a few drops of methanol or triethylamine in your hexane/ethyl acetate system) can sometimes dramatically alter the separation.

-

Change the Solvent System Entirely: If hexane/ethyl acetate isn't working, consider other systems like dichloromethane/methanol or toluene/acetone.

-

Consider a Different Stationary Phase: As with colored impurities, switching to alumina TLC plates might provide the different selectivity needed for separation.

-

-

Issue 3: Low Recovery After Column Chromatography

-

Question: I'm losing a significant amount of my product during column chromatography. What are the common causes of low recovery?

-

Answer: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase, product degradation on the column, or improper elution.

-

Causality: Indoles can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[2] Alternatively, if the product is highly polar, it might not elute completely with the chosen solvent system.

-

Troubleshooting Steps:

-

Deactivate the Silica Gel: If you suspect product degradation, you can "deactivate" the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed into your eluent.

-

Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

-

Ensure Complete Elution: After your main product fractions have been collected, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in dichloromethane) to see if any remaining product elutes.

-

Proper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and product streaking, resulting in mixed fractions and apparent loss of pure product.[4]

-

-

Part 2: Frequently Asked Questions (FAQs)

-

Q1: What are the most common purification methods for 6-Chloro-5-methoxyindoline?

-

A1: The two most common and effective methods are column chromatography and recrystallization.[2] Column chromatography is excellent for separating the desired product from byproducts with different polarities.[2] Recrystallization is a powerful technique for obtaining a highly pure, crystalline final product, especially for removing trace impurities.

-

-

Q2: What are some common impurities I might encounter in the synthesis of 6-Chloro-5-methoxyindoline?

-

A2: Depending on the synthetic route, common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, in a Fischer indole synthesis using hydrochloric acid, chlorinated byproducts can form where the methoxy group is displaced by a chloride ion.[2]

-

-

Q3: How can I assess the purity of my final 6-Chloro-5-methoxyindoline product?

-

A3: Several analytical techniques can be used to determine purity. The most common are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure and can also be used to estimate purity.[5] For a definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[5]

-

-

Q4: What are the recommended storage conditions for purified 6-Chloro-5-methoxyindoline?

-

Q5: Are there any specific safety precautions I should take when handling 6-Chloro-5-methoxyindoline?

-

A5: Yes, it is important to handle this compound with appropriate safety measures. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[6][7][9] Always work in a well-ventilated area or a fume hood, and wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6][7]

-

Part 3: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying crude 6-Chloro-5-methoxyindoline using flash column chromatography on silica gel.

Materials:

-

Crude 6-Chloro-5-methoxyindoline

-

Silica gel (230-400 mesh)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

TLC plates (silica gel)

-

Chromatography column

-

Collection tubes

Procedure:

-

TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

-

Column Packing:

-

Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[10]

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[10][11]

-

Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[4]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Carefully apply the sample solution to the top of the silica gel bed.[4]

-

-

Elution:

-

Begin eluting with your chosen solvent system, collecting fractions in test tubes.

-

If using a gradient, gradually increase the polarity of the eluent.

-

-

Fraction Analysis:

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 6-Chloro-5-methoxyindoline.

-

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying 6-Chloro-5-methoxyindoline by recrystallization. The key is to find a suitable solvent or solvent pair.

Materials:

-

Crude 6-Chloro-5-methoxyindoline

-

Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Solvent Selection:

-

In a small test tube, add a small amount of the crude product and a few drops of a test solvent.

-

Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

-

If a single solvent is not ideal, try a solvent pair (e.g., ethanol/water, ethyl acetate/hexane).

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

-

-

Cooling and Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

-

Part 4: Visualizations

Caption: A general workflow for the purification of 6-Chloro-5-methoxyindoline.

Caption: A decision tree for troubleshooting common purification problems.

Part 5: Data Summary

| Property | Value | Source |

| Molecular Formula | C9H8ClNO | [12] |

| Molecular Weight | 181.62 g/mol | [12] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 115 - 119 °C | [1] |

| Purity (Typical) | ≥ 98% | [12] |

| Storage | 0-8°C, Keep in a dry area | [1][7] |

References

-

Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

-

How to run column chromatography. JoVE. [Link]

- Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

-

6-Chloro-5-(2-chloroethyl)oxindole | CAS#:118289-55-7. Chemsrc. [Link]

-

Chromatography: How to Run a Flash Column. Department of Chemistry : University of Rochester. [Link]

-

CHEMICAL PURITY ANALYSIS. Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]

-

Setting up and running a column. University of Leicester. [Link]

-

Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

Purification Troubleshooting. Reddit. [Link]

-

Analytical Method Summaries. Eurofins. [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules. [Link]

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

-

SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY- INDOLE CHEMISTRY. HETEROCYCLES. [Link]

-

Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Request PDF. [Link]

-

Safety Data Sheet: 5-Methoxyindole. Carl ROTH. [Link]

-

Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development. [Link]

-

Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi/Chemistry Today. [Link]

-

6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. PubMed. [Link]

-

A New Route to Prepare 6-Chloro-5-(2-chloroethyl)oxindole. Request PDF. [Link]

-

Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Chemistry International. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

-

Smelly Impurities. Anderson's Process Solutions. [Link]

-

Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chromatography [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 6-Chloro-5-(2-chloroethyl)oxindole | CAS#:118289-55-7 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. achmem.com [achmem.com]

Minimizing side products in 6-Chloro-5-methoxyindoline reduction

Technical Support Center: 6-Chloro-5-methoxyindoline Reduction

Welcome to the technical support guide for the reduction of 6-Chloro-5-methoxyindoline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Our goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthesis effectively.

The reduction of the indole C2=C3 double bond to form an indoline is a critical step in the synthesis of many pharmacologically active molecules. However, the substituents on 6-Chloro-5-methoxyindoline—a halogen and an electron-donating group—present unique challenges that can lead to significant side product formation. This guide addresses the most pressing issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products I should expect during the reduction of 6-Chloro-5-methoxyindoline?

When reducing 6-Chloro-5-methoxyindoline, two primary side products frequently arise from the reactivity of the chloro and methoxy functional groups. Identifying these impurities is the first step in optimizing your reaction.

-

Dehalogenation Product (5-methoxyindoline): This is often the most significant impurity, resulting from the reductive cleavage of the C-Cl bond (hydrodechlorination).[1] This is particularly common when using catalytic hydrogenation with highly active catalysts like palladium on carbon (Pd/C).[2][3]

-

Ether Cleavage Product (6-Chloro-indolin-5-ol): This side product forms from the cleavage of the methyl group from the methoxy ether. This reaction is typically promoted by strong acidic conditions (both Brønsted and Lewis acids) that may be present in the reaction or during workup.[4][5][6]

Besides these, you may also encounter incomplete conversion, where starting material remains, and trace amounts of over-reduction products where the benzene ring is partially saturated, though this requires very harsh conditions.

Caption: Core reaction pathways in the reduction of 6-Chloro-5-methoxyindole.

Q2: I'm observing significant dehalogenation (loss of the chloro group). How can I minimize this?

Hydrodechlorination is a classic challenge with catalytic hydrogenation of aryl chlorides.[2][3] The choice of catalyst and reaction conditions is paramount to preserving the C-Cl bond.

Root Cause Analysis: Palladium-based catalysts, especially Palladium on Carbon (Pd/C), are exceptionally active for the hydrogenolysis of carbon-halogen bonds.[2] The reaction proceeds by oxidative addition of the aryl chloride to the palladium surface, followed by reduction.

Troubleshooting Strategies:

-

Change the Catalyst:

-

Platinum(IV) Oxide (PtO₂, Adam's catalyst): PtO₂ is often less prone to causing dehalogenation compared to Pd/C under similar conditions. It typically requires slightly higher pressures or temperatures but offers improved chemoselectivity.

-

Rhodium Catalysts: Rhodium on alumina or carbon can also be effective and may offer a different selectivity profile. Wilkinson's catalyst, a homogeneous catalyst, can also be employed for selective alkene hydrogenation.[7]

-

-

Modify Reaction Conditions:

-

Lower Hydrogen Pressure: High H₂ pressure increases the rate of both desired reduction and undesired dehalogenation. Try running the reaction at a lower pressure (e.g., 1-5 atm) and monitor the progress.

-

Control Temperature: Elevated temperatures accelerate dehalogenation. Aim for the lowest temperature that allows for a reasonable reaction rate, starting at room temperature.

-

Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common, but experimenting with aprotic solvents like ethyl acetate or THF might alter the outcome.

-

-

Use an Alternative Reducing Agent:

-

Borane Reagents: Borane complexes, such as BH₃·THF, in the presence of trifluoroacetic acid are known to selectively reduce indoles to indolines with negligible alkylation side products.[8] This method avoids transition metal catalysts entirely.

-

Metal Hydrides: Sodium cyanoborohydride (NaCNBH₃) in trifluoroacetic acid is another effective system for reducing N-protected indoles.[9] Lithium aluminium hydride (LAH) is a powerful reducing agent that can also be used, but its high reactivity requires careful control.[10][11]

-

Comparative Table of Reduction Methods:

| Reducing System | Typical Conditions | Pros | Cons |

| H₂ / Pd/C | 1-5 atm H₂, RT, Ethanol | High activity, readily available | High risk of dehalogenation [2][3] |

| H₂ / PtO₂ | 3-10 atm H₂, RT-50°C, Ethanol/AcOH | Lower dehalogenation risk | May require higher pressure/temp |

| BH₃·THF / TFA | 0°C to RT, THF | Excellent selectivity, no metal catalyst | Requires handling of boranes and strong acid[8] |

| NaCNBH₃ / TFA | 0°C to RT, Acetic Acid | Good for N-protected substrates[9] | Requires acidic conditions, potential workup challenges |

| LiAlH₄ (LAH) | 0°C to reflux, THF/Ether | Very powerful, reduces many groups[10][11] | Less selective, highly reactive with water, difficult workup[12] |

Q3: My analysis shows the formation of 6-Chloro-indolin-5-ol. What causes this ether cleavage and how do I prevent it?

The cleavage of the aryl methyl ether is a strong indicator that acidic conditions are compromising your reaction.

Root Cause Analysis: The ether oxygen is a Lewis base and can be protonated by strong acids.[5][13] This makes the methyl group susceptible to nucleophilic attack (SN2 mechanism) by a nucleophile in the reaction mixture (e.g., a halide ion), or it can facilitate cleavage via an SN1 mechanism if a stable carbocation can be formed.[4][6] Some Lewis acids can also coordinate to the oxygen and promote cleavage.[5]

Troubleshooting Strategies:

-

Avoid Strong Brønsted Acids: If you are using a reduction method that requires acid (e.g., NaBH₄/TFA), consider reducing the amount of acid or running the reaction at a lower temperature (0°C or below) to suppress the rate of ether cleavage.

-

Use Neutral Reduction Conditions: The safest approach is to use a reducing system that operates under neutral pH.

-

Catalytic Hydrogenation: When performed in a neutral solvent like ethanol or ethyl acetate without added acid, catalytic hydrogenation is ideal for preserving the methoxy group.

-

Hydride Reagents with Non-Acidic Workup: If using a powerful hydride like LAH, ensure the workup procedure avoids strong acids. A standard Fieser workup (sequential addition of water, then 15% NaOH, then more water) is designed to quench the reaction and precipitate aluminum salts without creating a highly acidic environment.[14]

-

-

Buffer the Reaction: If acidic species are generated in situ, adding a non-nucleophilic, acid-scavenging base like proton sponge or diisopropylethylamine (DIPEA) in stoichiometric amounts might be beneficial, provided it doesn't interfere with the primary reaction.

Q4: How should I monitor my reaction, and which analytical techniques are best for identifying these specific impurities?

Effective reaction monitoring and impurity identification are crucial for successful optimization.

Reaction Monitoring:

-

Thin Layer Chromatography (TLC): TLC is a fast and simple way to monitor the disappearance of the starting material.[15] However, the target product and the dehalogenated side product may have very similar Rf values, making them difficult to distinguish.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers much better resolution and is the preferred method for monitoring this reaction.[16] It can separate the starting material, product, and key side products, allowing for quantitative analysis of the reaction mixture over time.[17][18]

-

Gas Chromatography (GC): For volatile compounds, GC can also be an effective tool.[15]

Impurity Identification:

-

Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS, GC-MS) is the most powerful technique.[17][19]

-

Target Product (6-Chloro-5-methoxyindoline): Look for the correct molecular ion peak with the characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio).

-

Dehalogenation Product (5-methoxyindoline): The molecular ion will be ~34.5 Da lighter (loss of Cl, gain of H) and will lack the chlorine isotopic pattern.

-

Ether Cleavage Product (6-Chloro-indolin-5-ol): The molecular ion will be 14 Da lighter (loss of CH₂), but still retain the chlorine isotopic pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated impurities or to analyze the crude product mixture if the signals are well-resolved.[18] The loss of the methoxy signal (~3.8-4.0 ppm singlet) would indicate ether cleavage, while changes in the aromatic proton signals and the disappearance of the C-Cl bond's electronic effect would confirm dehalogenation.

Caption: A logical troubleshooting workflow for optimizing the reduction.

Recommended Starting Protocol: Selective Catalytic Hydrogenation

This protocol is designed as a starting point to favor the desired reduction while minimizing hydrodechlorination.

Materials:

-

6-Chloro-5-methoxyindole

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Ethanol (anhydrous)

-

Parr Hydrogenation Apparatus or similar

-

Inert gas (Nitrogen or Argon)

-

Celite™

Procedure:

-

Vessel Preparation: Add 6-Chloro-5-methoxyindole (1.0 eq) and a stir bar to a suitable pressure-rated reaction vessel.

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous ethanol (sufficient to create a 0.1-0.2 M solution). Stir until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (0.05 to 0.10 mol eq) to the solution. The catalyst is often added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne.

-

Hydrogenation: Seal the vessel, connect it to the hydrogenation apparatus, and purge the headspace with hydrogen gas 3-5 times.

-

Reaction Execution: Pressurize the vessel to 3-4 atm (approx. 45-60 psi) with hydrogen. Begin vigorous stirring. Monitor the reaction by observing hydrogen uptake.

-

Monitoring: After 4-6 hours (or when hydrogen uptake ceases), carefully vent the vessel, purge with inert gas, and take a small aliquot for analysis by LC-MS or TLC to check for conversion. If the reaction is incomplete, continue hydrogenation and monitor periodically.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the platinum catalyst. Wash the pad with additional ethanol.

-

Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 6-Chloro-5-methoxyindoline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

References

- Benchchem. (2025).

- Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis.

- ResearchGate. (2025). One-pot synthesis of highly substituted indolines.

- Benchchem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.

- Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

- Organic Chemistry Portal. (n.d.). Synthesis of indolines.

- Chemical Engineering Transactions. (2022).

- Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.

- Wikipedia. (n.d.).

- ResearchGate. (2025). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.

- PMC. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support.

- Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.

- Jack Westin Organic Chemistry. (n.d.). Cleavage of Ethers.

- Recent Trends in Analytical Techniques for Impurity Profiling. (2022).

- IJNRD.org. (2024). Impurity Profiling in different analytical techniques.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.

- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).

- Wikipedia. (n.d.). Ether cleavage.

- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

-

Chemistry LibreTexts. (2023). 14.3.5: Hydrogenation by Wilkinson's Catalyst. [Link]

-

PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

Sources

- 1. Dehalogenation - Wikipedia [en.wikipedia.org]

- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. jackwestin.com [jackwestin.com]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. adichemistry.com [adichemistry.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. ijnrd.org [ijnrd.org]

- 16. cetjournal.it [cetjournal.it]

- 17. biomedres.us [biomedres.us]

- 18. emerypharma.com [emerypharma.com]

- 19. ijprajournal.com [ijprajournal.com]

Technical Support Center: Purification Strategies for Removing Unreacted 6-Chloro-5-methoxyindole

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing the common yet critical challenge of purifying a desired reaction product from unreacted 6-Chloro-5-methoxyindole. Achieving high purity is paramount, as residual starting materials can compromise biological assays, complicate structural elucidation, and represent an unacceptable impurity in active pharmaceutical ingredients (APIs).

This document moves beyond simple protocols. It provides the underlying principles and troubleshooting strategies to empower you to make informed decisions during your purification process. We will explore how to leverage the specific chemical properties of 6-Chloro-5-methoxyindole to achieve its efficient removal.

Section 1: Foundational Knowledge - Understanding the Challenge

This section addresses the essential preliminary questions to diagnose the purification problem accurately.

Q1: What are the key properties of 6-Chloro-5-methoxyindole that influence its separation from my desired product?

A: Understanding the physicochemical properties of 6-Chloro-5-methoxyindole is the first step in designing a separation strategy. Its structure—a moderately polar indole core with an electron-donating methoxy group and an electron-withdrawing chloro group—governs its behavior.

Key properties to consider are:

-

Polarity: The N-H bond and the methoxy group's oxygen atom make the molecule capable of hydrogen bonding, rendering it moderately polar. On a standard silica gel TLC plate using a solvent system like 30% ethyl acetate in hexanes, it will exhibit an intermediate Rf value. The crucial factor is its polarity relative to your product.

-

Solubility: It is a crystalline solid, generally soluble in polar organic solvents like ethyl acetate, acetone, methanol, and dichloromethane, with lower solubility in non-polar solvents like hexanes.[1]

-

Acidity/Basicity: The indole N-H proton is very weakly acidic (pKa ≈ 17), meaning it cannot be effectively deprotonated for acid-base extraction using common laboratory bases like NaOH or Na₂CO₃. The molecule is essentially neutral.

-

Physical State: It is a white to off-white crystalline powder with a melting point of approximately 115-119 °C.[1] This makes it amenable to purification by recrystallization if a suitable solvent is found.

Your purification strategy is entirely dependent on the difference in these properties between 6-Chloro-5-methoxyindole and your desired product.

Q2: How can I quickly assess the presence and relative amount of unreacted 6-Chloro-5-methoxyindole in my crude mixture?

A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial assessment.

Experimental Protocol: Analytical TLC for In-Process Monitoring

-

Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). As a reference, prepare a separate solution of your pure 6-Chloro-5-methoxyindole starting material.

-

Spot the Plate: On a silica gel TLC plate, spot the crude mixture in one lane and the starting material standard in another. For co-spotting, apply the crude mixture and then the standard on top of it in a third lane to confirm identity.

-

Develop the Plate: Choose an eluent system that provides good separation (an Rf of ~0.3-0.5 for the starting material is ideal). A good starting point for indole derivatives is a mixture of ethyl acetate and hexanes.

-

Visualize: View the developed plate under UV light (254 nm). Most indole derivatives are UV-active. Stain the plate if necessary (e.g., with potassium permanganate or vanillin stain) to visualize all spots.

-

Analysis: Compare the spot in the crude mixture lane that corresponds to the Rf of your starting material standard. The size and intensity of this spot give a qualitative estimate of the amount of unreacted starting material remaining.

Section 2: Troubleshooting and Purification Protocols

This section is structured as a decision-making guide based on the relative polarities of your product and the unreacted starting material, as determined by your initial TLC analysis.

Caption: Decision tree for selecting a purification method.

Q3: My product is significantly less polar than 6-Chloro-5-methoxyindole. How do I use column chromatography for separation?

A: This is the most straightforward scenario. Your product will elute from the silica column before the more polar starting material.

Experimental Protocol: Flash Column Chromatography (Non-Polar Product)

-

Column Packing: Dry-pack a column with silica gel, then flush with your starting eluent (a low-polarity solvent system, e.g., 5-10% ethyl acetate in hexanes).

-

Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Gently add this to the top of the packed column.

-

Elution: Begin eluting with the low-polarity solvent system. Your non-polar product will travel down the column faster.

-

Monitoring: Collect fractions and monitor them by TLC. The first set of fractions containing a UV-active spot should be your desired product.

-

Flushing: Once your product has fully eluted (confirmed by TLC), you can increase the solvent polarity (e.g., to 50% ethyl acetate in hexanes) to quickly flush the column of the unreacted, more polar 6-Chloro-5-methoxyindole.

-

Analysis: Combine the pure product fractions and remove the solvent under reduced pressure.

Causality: Silica gel is a highly polar stationary phase. Compounds are separated based on their affinity for it. Non-polar compounds have a weak affinity and are easily washed off the column by non-polar mobile phases. More polar compounds, like 6-Chloro-5-methoxyindole, adhere more strongly and require a more polar mobile phase to be eluted.[2]

Q4: My product is significantly more polar than 6-Chloro-5-methoxyindole. What is the best chromatographic strategy?

A: In this case, the unreacted starting material will elute from the column first.

Experimental Protocol: Flash Column Chromatography (Polar Product)

-

Column Packing & Loading: Follow the same procedure as described in Q3.

-

Elution: Start with a solvent system that gives the starting material a low-to-moderate Rf (e.g., 20-30% ethyl acetate in hexanes). This will allow the less polar 6-Chloro-5-methoxyindole to elute cleanly.

-

Monitoring: Use TLC to track the elution of the starting material. Collect all fractions containing this impurity.

-

Gradient Elution: Once the starting material is completely removed, increase the polarity of the eluent (e.g., to 50-70% ethyl acetate in hexanes, or add a small amount of methanol). This "step gradient" will push your more polar product off the column.

-

Analysis: Collect and combine the pure product fractions.

Q5: TLC shows my product and 6-Chloro-5-methoxyindole have very close Rf values. What are my options?

A: This is a common and challenging purification problem that requires a more nuanced approach. Direct flash chromatography may lead to poor separation and cross-contaminated fractions.

Option 1: Optimize Chromatography

-

Change Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents. Instead of ethyl acetate/hexanes, try systems like dichloromethane/methanol or toluene/acetone.

-

Use a Shallow Gradient: Instead of a step gradient, use a slow, linear gradient (e.g., increasing from 10% to 40% ethyl acetate over many column volumes). This can resolve closely-eluting spots.

Option 2: Attempt Recrystallization

-

If both your product and the starting material are crystalline solids, recrystallization can be a powerful alternative. This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.[3]

Option 3: Chemical Modification (Advanced)

-

If your product lacks an N-H bond (e.g., it is N-alkylated), you could potentially protect the N-H of the unreacted indole with a group like Boc or Tosyl. This would dramatically change its polarity, making chromatographic separation trivial. The protecting group would then need to be removed in a subsequent step. This is often a last resort due to the extra synthetic steps involved.

Q6: How can I develop an effective recrystallization protocol to remove residual 6-Chloro-5-methoxyindole?

A: Recrystallization is an excellent method for removing small amounts of impurities from a solid product, often yielding material of very high purity.[2][4]

Experimental Protocol: Developing a Recrystallization Procedure

-

Solvent Screening (Small Scale):

-

Place a small amount of your impure product in several test tubes.

-

Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, or mixtures like methanol/water).

-

A good recrystallization solvent will dissolve your product poorly at room temperature but completely at its boiling point. The impurity (6-Chloro-5-methoxyindole) should ideally remain soluble at low temperatures or be insoluble even at high temperatures.

-

-

Recrystallization Procedure (Scale-Up):

-

Place the impure solid in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.

-

Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

| Problem | Possible Cause | Solution |

| Oiling Out | Product is melting or is insoluble in the hot solvent. | Add more solvent or switch to a higher-boiling point solvent. |

| No Crystals Form | Solution is not supersaturated; product is too soluble. | Scratch the inside of the flask with a glass rod; add a seed crystal; boil off some solvent; cool for a longer period. |

| Poor Recovery | Too much solvent was used; product is too soluble. | Concentrate the filtrate and attempt a second crop of crystals. |

Section 3: Verification of Purity

Q7: I've performed a purification step. How do I confirm the complete removal of 6-Chloro-5-methoxyindole and determine the final purity of my product?

A: Verification is a critical final step. Never assume a purification was successful without analytical proof.

-

TLC Analysis: Run a TLC of your purified product alongside the crude mixture and the starting material standard. The spot corresponding to 6-Chloro-5-methoxyindole should be absent in the purified product lane.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.[5] A purified sample should show a single major peak corresponding to your product, with the peak for 6-Chloro-5-methoxyindole below the limit of detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for confirming structure and assessing purity. The spectrum of the purified product should be clean, and the characteristic peaks for 6-Chloro-5-methoxyindole (e.g., the methoxy singlet, the N-H proton, and specific aromatic signals) should be absent. The amine proton of indoles can sometimes show a downfield shift if impurities are present.[6]

Section 4: Frequently Asked Questions (FAQs)

Q8: My purified indole product is slightly pink/brown. Is this related to the starting material?

A: Yes, this is a common observation with indoles. They are susceptible to air oxidation, which can form colored impurities.[6] While often present in trace amounts that do not significantly affect purity by NMR or HPLC, this can be undesirable. To mitigate this, store indole compounds under an inert atmosphere (nitrogen or argon) and in a cool, dark place. If necessary, a final purification step of filtering a solution of the product through a small plug of silica gel can sometimes remove these colored, highly polar oxidation byproducts.

Q9: Can I use an acid-base extraction to remove the unreacted indole?

A: This is generally not a feasible strategy for indole itself. The N-H proton of the indole ring is not acidic enough to be deprotonated by common aqueous bases like sodium hydroxide or potassium carbonate. Therefore, it will not partition into an aqueous basic phase during an extraction. This method is ineffective for separating neutral indole derivatives from other neutral organic compounds.

This guide provides a framework for tackling the purification of your target compound from unreacted 6-Chloro-5-methoxyindole. By systematically analyzing your mixture with TLC and choosing a separation technique based on the relative properties of the compounds, you can confidently achieve the desired purity for your downstream applications.

References

-

Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect. Available at: [Link]

-

Roberts, G. P., & Tumer, J. M. (1981). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Available at: [Link]

- Asai, Y., et al. (1992). Process of preparing purified aqueous indole solution. U.S. Patent No. 5,085,991. Google Patents.

-

Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2017). What do common indole impurities look like? Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

-

Lee, M., et al. (2019). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 6-chloro-5-methoxy-1h-indole. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Indole's Chemical Properties and Synthesis. Available at: [Link]

-

ResearchGate. (2008). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Chloroindole (CAS 17422-33-2). Available at: [Link]

-

Arkivoc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]

-

MDPI. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Available at: [Link]

-

Somei, M., et al. (1993). Solvent effect on the reaction of 1-methoxy-3-(2-nitro- vinyl)indole with nucleophiles. Heterocycles. Available at: [Link]

-

Nadkarni, D., et al. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development. Available at: [Link]

-

Loyola eCommons. (1998). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Chloro-5-methoxyindoline

This guide provides a detailed comparative analysis of the predicted mass spectrometry (MS) fragmentation patterns of 6-Chloro-5-methoxyindoline under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). As a crucial aspect of small molecule characterization, understanding fragmentation behavior is paramount for researchers in drug discovery, metabolomics, and medicinal chemistry for structural elucidation and impurity profiling. In the absence of direct experimental spectra for this specific molecule in publicly available databases, this guide synthesizes established fragmentation principles from analogous structures to provide a robust predictive framework.

Introduction to 6-Chloro-5-methoxyindoline and Ionization Techniques

6-Chloro-5-methoxyindoline is a substituted indoline, a heterocyclic scaffold prevalent in many biologically active compounds. Its structure incorporates three key features that will dictate its fragmentation: the indoline ring system, a methoxy substituent, and a chloro substituent.

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation.[1][2] EI is particularly useful for structural elucidation due to the wealth of fragment ions generated, which act as a molecular fingerprint.

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution, typically by protonation ([M+H]+) or deprotonation ([M-H]-).[3][4] This method imparts less energy to the molecule, often resulting in an abundant molecular ion with less fragmentation, making it ideal for accurate molecular weight determination.[4] Collision-Induced Dissociation (CID) can be employed in tandem mass spectrometry (MS/MS) to induce fragmentation of the precursor ion.[5]

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, 6-Chloro-5-methoxyindoline is expected to produce a complex mass spectrum due to the high energy imparted. The initial event is the formation of the molecular ion (M+•). The subsequent fragmentation cascade will be driven by the stability of the resulting radical and cationic species.

A primary and highly favorable fragmentation pathway for aromatic methoxy compounds is the loss of a methyl radical (•CH3) to form a stable oxonium ion. This is often a dominant peak in the spectrum. Another common pathway for methoxy aromatics is the loss of formaldehyde (CH2O) via a rearrangement.

The indoline ring itself can undergo characteristic fissions. Cleavage of the C-C bond beta to the nitrogen atom is a common fragmentation route for amines. The presence of the chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak, which is a key diagnostic feature.

Key Predicted EI Fragmentation Steps:

-

Loss of a methyl radical (•CH3): The molecular ion loses a methyl radical from the methoxy group to form a highly stabilized cation.

-

Loss of formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.

-

Loss of a chlorine radical (•Cl): While less common than C-C or C-H bond cleavage, the loss of the chlorine radical is a possible fragmentation pathway.

-

Retro-Diels-Alder (RDA) type fragmentation: The indoline ring may undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.

-

Loss of HCN: A characteristic fragmentation of indole and related nitrogen-containing heterocycles is the loss of hydrogen cyanide.[6][7]

Table 1: Predicted Key EI Fragment Ions for 6-Chloro-5-methoxyindoline

| m/z (predicted) | Proposed Structure/Loss | Notes |

| 183/185 | [M]+• | Molecular ion with characteristic chlorine isotopic pattern. |

| 168/170 | [M - •CH3]+ | Loss of a methyl radical. Expected to be a major fragment. |

| 153/155 | [M - CH2O]+• | Loss of formaldehyde. |

| 148 | [M - •Cl]+ | Loss of a chlorine radical. |

| 120 | [M - •CH3 - HCl]+ | Subsequent loss of HCl from the [M - •CH3]+ fragment. |

Diagram 1: Predicted EI Fragmentation Pathway of 6-Chloro-5-methoxyindoline

Caption: Predicted ESI-MS/MS fragmentation of protonated 6-Chloro-5-methoxyindoline.

Comparative Summary and Experimental Considerations

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Primary Ion | Molecular radical cation (M+•) | Protonated molecule ([M+H]+) |

| Fragmentation Extent | Extensive, "hard" ionization | Minimal in MS1, controlled in MS/MS, "soft" ionization |

| Key Diagnostic Fragments | Loss of •CH3, CH2O, •Cl | Loss of CH3OH, NH3, HCl |

| Isotopic Pattern | Visible in molecular ion and Cl-containing fragments | Visible in precursor and Cl-containing product ions |

| Primary Application | Structural Elucidation | Molecular Weight Determination, Targeted Quantitation |

Experimental Protocol: A General Approach

For a comprehensive analysis, both EI and ESI techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI:

-

Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Separation: Utilize a suitable capillary column (e.g., DB-5ms) with a temperature gradient to ensure good chromatographic separation.

-

MS Detection: Acquire mass spectra in full scan mode over a mass range of m/z 50-300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the chlorine isotopic signature. Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley). [8][9][10] Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI:

-

Sample Preparation: Dissolve the compound in a solvent compatible with reversed-phase chromatography (e.g., methanol, acetonitrile).

-

LC Separation: Employ a C18 column with a gradient of water and an organic solvent (both containing a small amount of acid like formic acid to promote protonation).

-

MS Detection (MS1): Acquire full scan mass spectra to identify the protonated molecule [M+H]+ and its isotopic pattern.

-

MS/MS Detection: Select the [M+H]+ ion as the precursor and perform CID at varying collision energies to generate a product ion spectrum.

-

Data Analysis: Correlate the observed product ions with the predicted neutral losses.

Conclusion

The predicted fragmentation patterns of 6-Chloro-5-methoxyindoline highlight the complementary nature of EI and ESI mass spectrometry. EI-MS is anticipated to provide rich structural information through characteristic radical-driven cleavages of the methoxy group and the indoline ring. ESI-MS/MS, on the other hand, will offer clear evidence of the molecular weight and fragmentation pathways involving the loss of stable neutral molecules from the protonated species. The presence of chlorine provides a valuable isotopic marker in both techniques. This guide serves as a foundational resource for researchers to anticipate, interpret, and utilize the mass spectral data of 6-Chloro-5-methoxyindoline and structurally related compounds in their scientific endeavors.

References

-

Vessecchi, R., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

-

ResearchGate. (2025). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Li, D., et al. (2014). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 19(6), 7476-7485. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

mzCloud. Advanced Mass Spectral Database. [Link]

-

Wiley Science Solutions. Mass Spectral Databases. [Link] [8]9. ResearchGate. (2015). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link] [3]10. Scientific Instrument Services. Mass Spectral Libraries (NIST 23 and Wiley Libraries). [Link] [9]11. BP4NTA. Online Databases & Libraries. [Link] [10]12. Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link] 13. CORE. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 39(2), 92-102. [Link]

-

MassBank of North America. Download Spectra. [Link]

-

Intro to Mass Spectrometry. Fragmentation Mechanisms. [Link] [1]17. Purdue University. (n.d.). Used for MS Short Course at Tsinghua. [Link] [2]18. Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

-

ChemRxiv. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. [Link]

-

Emery Pharma. (2015). Collision-Induced Fragmentation of Macrolide Antibiotics. [Link] [5]21. ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link] [4]25. ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 5. emerypharma.com [emerypharma.com]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 9. Mass Spectral Libraries (NIST 23 and Wiley Libraries) [sisweb.com]

- 10. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]

IR spectroscopy peaks for 6-Chloro-5-methoxy-2,3-dihydro-1H-indole

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy profile of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole (C₉H₈ClNO). As a substituted dihydroindole, this molecule presents a unique spectral fingerprint derived from its constituent functional groups, including a secondary amine, an aromatic ether, an organochlorine, and both aromatic and aliphatic C-H bonds. This document serves as a vital resource for researchers in drug development and synthetic chemistry, offering a predictive framework for spectral interpretation, methods for quality control, and a comparative analysis against structurally similar compounds. We will dissect the theoretical underpinnings of the expected absorption peaks, provide a robust experimental protocol for data acquisition, and illustrate key concepts with detailed diagrams and data tables.

Introduction: The Structural Significance of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole

The indole nucleus is a cornerstone of numerous pharmacologically active compounds. Its reduced form, the 2,3-dihydro-1H-indole or "indoline" scaffold, is also of significant interest, offering a more flexible three-dimensional structure. The specific compound, 6-Chloro-5-methoxy-2,3-dihydro-1H-indole, combines this core with a methoxy group and a chlorine atom on the benzene ring, functional groups known to modulate electronic properties and biological activity.

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and purity assessment of such molecules. By probing the vibrational frequencies of covalent bonds, FT-IR provides a unique "fingerprint" that confirms the presence of key functional groups and the overall molecular architecture.[1] This guide establishes the expected spectral characteristics of the title compound, providing a benchmark for synthetic validation and comparative analysis.

Molecular Architecture and Vibrational Analysis

To predict the IR spectrum, we must first deconstruct the molecule into its constituent vibrating components. The structure possesses several key functional groups, each with characteristic absorption frequencies.

Caption: Molecular structure of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole.

The primary vibrational modes of interest are:

-

N-H stretching of the secondary amine.

-

C-H stretching from the aromatic ring, the aliphatic dihydro-pyrrole ring, and the methyl group of the methoxy moiety.

-

C=C stretching within the aromatic ring.

-

C-O-C stretching of the aryl alkyl ether.

-

C-N stretching of the dihydroindole ring system.

-

C-Cl stretching .

-

C-H bending vibrations, particularly the out-of-plane bends of the aromatic protons, which are diagnostic of the substitution pattern.

Predictive IR Peak Assignments: A Region-by-Region Analysis

Based on established correlation tables and data from analogous structures, we can predict the IR absorption bands for 6-Chloro-5-methoxy-2,3-dihydro-1H-indole.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-frequency region is dominated by stretching vibrations of bonds to hydrogen.

-

N-H Stretch (approx. 3400-3300 cm⁻¹): As a secondary amine, the molecule will exhibit a single, moderately sharp absorption band for the N-H stretch.[2] In indole compounds, this peak is often observed around 3400 cm⁻¹.[3] Its exact position and broadness are sensitive to hydrogen bonding; in a concentrated sample or solid state, the peak may broaden and shift to a lower wavenumber. The presence of electron-withdrawing (Cl) and electron-donating (OCH₃) groups can also subtly influence the N-H bond polarity and its absorption frequency.[4]

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): A key diagnostic feature of aromatic systems is C-H stretching absorption at wavenumbers just above 3000 cm⁻¹.[5][6] These peaks are typically of weak to medium intensity.

-

Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The CH₂ groups of the dihydro-pyrrole ring and the CH₃ of the methoxy group will produce strong, sharp absorption bands in this range.[7][8] These are typically the most intense peaks in this region.

The Aromatic and Ring Vibration Region (1650 - 1400 cm⁻¹)

-

Aromatic C=C Stretch (1600 - 1450 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of sharp bands of variable intensity. Typically, two or three bands are observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[5][7]

-

Aliphatic C-H Bending (1470 - 1450 cm⁻¹): The scissoring vibration of the CH₂ groups in the five-membered ring will appear here, often overlapping with the aromatic ring stretches.[6]

The Fingerprint Region (1400 - 600 cm⁻¹)

This region contains a wealth of complex, overlapping peaks that are unique to the molecule. While challenging to assign completely, several key functional group absorptions can be identified.

-

Aryl Alkyl Ether C-O-C Stretch (approx. 1250 cm⁻¹ and 1040 cm⁻¹): This is a highly diagnostic feature. Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching vibration near 1250 cm⁻¹.[9][10] A second, symmetric stretching band appears near 1040 cm⁻¹.[9] The intensity of these bands makes them a reliable indicator of the methoxy group's presence.

-

C-N Stretch (approx. 1335 - 1250 cm⁻¹): The stretching vibration of the aromatic C-N bond is expected in this range.[6] It is often of medium to strong intensity.

-

Aromatic C-H Out-of-Plane (OOP) Bending (approx. 900 - 675 cm⁻¹): The position of these strong bands is highly characteristic of the substitution pattern on the aromatic ring.[5] For a 1,2,4,5-tetrasubstituted ring (counting the fused ring system), specific patterns can be predicted, although they are often complex.

-

C-Cl Stretch (approx. 850 - 550 cm⁻¹): The carbon-chlorine stretch appears at low frequencies and can be of medium to strong intensity.[7] Its position in the dense fingerprint region can sometimes make it difficult to assign definitively without comparative analysis.

Summary of Predicted Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3400 - 3300 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 3100 - 3000 | C-H Stretch | Aromatic | Weak to Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong, Sharp |

| ~1460 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether | Strong |

| ~1300 | C-N Stretch | Aromatic Amine | Medium to Strong |

| ~1040 | C-O-C Symmetric Stretch | Aryl Alkyl Ether | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic | Strong |

| 850 - 550 | C-Cl Stretch | Aryl Halide | Medium to Strong |

Comparative Analysis: Distinguishing Features

The true power of IR spectroscopy lies in comparison. The spectrum of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole can be distinguished from related structures and potential impurities.

-

Versus 6-Chloro-5-methoxy-1H-indole (the Aromatic Analog): The most significant difference would be the absence of strong aliphatic C-H stretching peaks between 3000-2850 cm⁻¹ in the fully aromatic analog. The dihydro-indole will show prominent peaks in this region, while the indole will not.

-

Versus 5-methoxy-2,3-dihydro-1H-indole (Lacking Chlorine): The primary difference would be the absence of the C-Cl stretching vibration in the 850-550 cm⁻¹ range. While this peak can be difficult to isolate, its absence in a reference spectrum would be a key differentiating factor. The electronic effect of the chlorine atom may also cause subtle shifts in the aromatic C=C and C-H bending frequencies.

-

Versus Potential Starting Material (e.g., a Nitrostyrene Precursor): If the synthesis involved the reduction of a nitro group, a common impurity could be the unreacted nitro-containing precursor. This would be immediately obvious in the IR spectrum due to the presence of very strong and characteristic asymmetric and symmetric N-O stretching bands around 1550 cm⁻¹ and 1360 cm⁻¹, respectively.[7] The absence of these peaks is a critical indicator of reaction completion and product purity.

Standard Operating Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure reproducible and reliable data, a standardized experimental protocol is essential. This protocol describes the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples.

Workflow for FT-IR Analysis

Caption: Standard workflow for FT-IR data acquisition and analysis via ATR.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer has been powered on and the interferometer is thermally stable.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial as it will be ratioed against the sample spectrum to remove instrument and atmospheric absorptions. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Preparation:

-

Place a small amount (typically 1-2 mg) of the solid 6-Chloro-5-methoxy-2,3-dihydro-1H-indole powder onto the center of the ATR crystal (e.g., diamond or germanium).

-

Lower the press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution, range of 4000-400 cm⁻¹).

-

-

Data Processing:

-

The resulting spectrum should be automatically ratioed against the background to produce a spectrum in absorbance or % transmittance units.

-

Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction adjusts peak intensities to be more comparable to transmission spectra.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

-

Analysis:

-

Use peak-picking tools to identify the wavenumbers of the major absorption bands.

-

Compare these experimental peaks to the predicted values in the table above and to any available reference spectra to confirm the identity and purity of the compound.

-

Conclusion

The infrared spectrum of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic peaks include the secondary amine N-H stretch (~3350 cm⁻¹), distinct aromatic and aliphatic C-H stretches (>3000 cm⁻¹ and <3000 cm⁻¹, respectively), and most notably, the pair of strong C-O-C stretching bands from the aryl alkyl ether group (~1250 cm⁻¹ and ~1040 cm⁻¹). By following the rigorous protocol outlined herein, researchers can confidently use FT-IR spectroscopy to confirm the synthesis of this valuable heterocyclic scaffold, assess its purity relative to potential precursors, and differentiate it from structurally related analogs.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]